molecular formula C12H22O2 B12652261 Ethyl 4-methylnon-3-enoate CAS No. 85554-63-8

Ethyl 4-methylnon-3-enoate

Cat. No.: B12652261
CAS No.: 85554-63-8
M. Wt: 198.30 g/mol
InChI Key: JVXWGOFHIHVYPP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methylnon-3-enoate (CAS 85554-63-8) is a high-purity ester compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol . It is characterized by a density of approximately 0.887 g/cm³ and a boiling point of 251.4°C at 760 mmHg . This compound is intended for research and development applications, particularly in the fields of flavor and fragrance chemistry, where it serves as a valuable reference standard and building block for synthesizing novel aroma compounds. Researchers utilize this compound to study structure-activity relationships in volatile esters, investigate olfactory receptor interactions, and develop new synthetic pathways for flavor ingredients. The material is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85554-63-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (E)-4-methylnon-3-enoate

InChI

InChI=1S/C12H22O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h9H,4-8,10H2,1-3H3/b11-9+

InChI Key

JVXWGOFHIHVYPP-PKNBQFBNSA-N

Isomeric SMILES

CCCCC/C(=C/CC(=O)OCC)/C

Canonical SMILES

CCCCCC(=CCC(=O)OCC)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 4 Methylnon 3 Enoate

Established Synthetic Pathways for Ethyl 4-methylnon-3-enoate

Traditional synthesis of this compound typically follows a two-step process: first, the preparation of the carboxylic acid precursor, followed by its esterification.

The final step in forming this compound is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid precursor with ethanol.

The reaction mechanism begins with the protonation of the carbonyl oxygen of 4-methylnon-3-enoic acid by a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product. To drive the equilibrium towards the product side and maximize the yield, the water produced during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Key features of this reaction include:

Reversibility: The reaction is an equilibrium process.

Catalysis: Requires a strong acid catalyst.

Reactant Ratio: An excess of the alcohol (ethanol) is often used to shift the equilibrium towards the formation of the ester.

The crucial precursor, 4-methylnon-3-enoic acid, can be synthesized via the carbonylation of specific allylic alcohols. google.com This process involves the reaction of an appropriate alcohol with carbon monoxide in the presence of a palladium complex catalyst. google.com

A patented method describes the preparation of 4-substituted but-3-ene-1-carboxylic acids through the carbonylation of tertiary vinyl carbinols. google.com In this approach, a palladium halide complexed with a tertiary organic phosphine (B1218219) serves as the catalyst. The reaction is conducted under significant pressure (200 to 700 bar) and at elevated temperatures (50° to 150° C). google.com This method allows for the direct formation of the carboxylic acid backbone with the desired substitution pattern. The yield and isomeric ratio (q-value) of the product are influenced by factors such as pressure, temperature, and the specific phosphine ligand used. google.com

Table 1: Example Conditions for Carboxylic Acid Synthesis via Carbonylation google.com

Precursor AlcoholCatalyst SystemPressure (bar)Temperature (°C)Yield
Hex-1-en-3-olPdCl₂/Triphenylphosphine (B44618)60010069% (as ethyl ester)
3-Methylbut-1-en-3-olPdCl₂/Triphenylphosphine30010056% (as methyl ester)
3,7-Dimethyloct-1-en-3-olPdCl₂/Triphenylphosphine30010080% (as isopropyl ester)

Novel Approaches and Stereoselective Synthesis of this compound

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. For a molecule like this compound, controlling the stereochemistry of the double bond is a key objective.

The double bond in this compound can exist as two different geometric isomers, (E)- and (Z)-. Controlling the formation of one isomer over the other is a primary goal of stereoselective synthesis. While specific enantioselective syntheses for this compound are not extensively detailed in readily available literature, general principles of stereocontrol can be applied.

Methodologies to achieve stereoselectivity in similar structures often rely on:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating alkenes with high stereoselectivity. By choosing the appropriate phosphonate (B1237965) ylide and reaction conditions (e.g., solvent, base), one can favor the formation of either the E- or Z-isomer of the 4-methylnon-3-enoic acid precursor.

Catalytic Hydrogenation: If a synthetic route proceeds via an alkyne intermediate, stereoselective reduction using catalysts like Lindlar's catalyst can yield the (Z)-alkene, while dissolving metal reductions (e.g., Na/NH₃) typically produce the (E)-alkene.

Chiral Auxiliaries: In more complex syntheses aiming for enantioselectivity at the chiral methyl-bearing carbon, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a later step.

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. nih.govrsc.org This involves a holistic approach to the entire synthetic process, from starting materials to final product. wisdomlib.org

Key green chemistry principles applicable to this synthesis include:

Use of Renewable Feedstocks: Sourcing precursors from biological materials rather than petrochemicals.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov For esterification, solid acid catalysts could replace corrosive mineral acids, simplifying purification and allowing for catalyst recycling.

Safer Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with greener alternatives. nih.gov Ethyl lactate, a bio-based solvent, has emerged as a promising medium for various organic syntheses. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org Microwave-assisted synthesis is one technique that can improve reaction yields and reduce reaction times. researchgate.net

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention of WasteOptimize reactions to achieve high yields and selectivity, minimizing byproduct formation.
Atom EconomyUtilize addition reactions (e.g., carbonylation) which incorporate most atoms from the reactants into the product.
Use of CatalysisReplace stoichiometric acid catalysts in esterification with reusable solid acid or enzymatic catalysts.
Use of Safer SolventsSubstitute traditional solvents with benign alternatives like water, supercritical CO₂, or bio-solvents such as ethyl lactate. researchgate.net
Energy EfficiencyExplore microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Production

Maximizing the yield of this compound requires careful optimization of several reaction parameters, particularly for the esterification step. researchgate.net Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the influence of different variables and their interactions. e3s-conferences.org

The key parameters that influence the conversion rate and yield of the esterification reaction include:

Molar Ratio of Reactants: Increasing the concentration of the alcohol (ethanol) relative to the carboxylic acid can shift the reaction equilibrium to favor product formation. A study on ethyl oleate (B1233923) production found an optimal ethanol-to-acid molar ratio of 9:1. e3s-conferences.org

Catalyst Concentration: The amount of acid catalyst affects the reaction rate. While a higher concentration can speed up the reaction, it can also lead to unwanted side reactions or complicate the purification process. An optimal concentration, often between 1-5% by weight of the reactants, is typically sought. researchgate.nete3s-conferences.org

Reaction Temperature: Higher temperatures generally increase the rate of reaction. However, excessively high temperatures can lead to degradation of reactants or products. The optimal temperature must balance reaction kinetics with the stability of the compounds involved. researchgate.net For many esterifications, temperatures between 70-100°C are common. e3s-conferences.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or maximum conversion. Monitoring the reaction progress over time using techniques like gas chromatography (GC) can determine the optimal reaction time. e3s-conferences.org

Table 3: Key Parameters for Optimization of Esterification

ParameterGeneral Effect on YieldConsiderations
TemperatureIncreases reaction rate up to an optimal point.Risk of side reactions or degradation at excessive temperatures. researchgate.net
Catalyst ConcentrationIncreases reaction rate.High concentrations can increase cost and purification difficulty. researchgate.net
Reactant Molar Ratio (Alcohol:Acid)Excess alcohol shifts equilibrium to favor ester formation.Requires efficient removal and recycling of excess alcohol.
Reaction TimeYield increases with time until equilibrium is reached.Longer times increase energy consumption and vessel occupancy.

Chemical Reactivity and Transformation Pathways of Ethyl 4 Methylnon 3 Enoate

Electrophilic and Nucleophilic Reactions of the Ester Moiety

The ester functional group in ethyl 4-methylnon-3-enoate is susceptible to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

One of the most fundamental reactions of the ester group is hydrolysis , which can be catalyzed by either acid or base. chemguide.co.uk Under basic conditions, a process known as saponification, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and ethanol. masterorganicchemistry.combyjus.comquora.com Acidification of the carboxylate salt then yields 4-methylnon-3-enoic acid. masterorganicchemistry.com The reaction is typically irreversible as the final deprotonation of the carboxylic acid drives the equilibrium. chemguide.co.uk

Transesterification is another key reaction of the ester moiety, involving the exchange of the ethoxy group with another alkoxy group from a different alcohol. wikipedia.orgvedantu.com This reaction can be catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound and ethanol. researchgate.net The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct. wikipedia.org

The ester can also undergo reduction . Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol. adichemistry.comlibretexts.orgcommonorganicchemistry.commasterorganicchemistry.com In this case, this compound would be converted to 4-methylnon-3-en-1-ol. It is important to note that LiAlH4 can also reduce the carbon-carbon double bond under certain conditions. adichemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.orgcommonorganicchemistry.comacs.org

ReactionReagent(s)Product
Hydrolysis (Saponification)1. NaOH, H₂O, Heat 2. H₃O⁺4-methylnon-3-enoic acid
TransesterificationCH₃OH, H⁺ or CH₃O⁻Mthis compound
Reduction1. LiAlH₄, Et₂O 2. H₃O⁺4-methylnon-3-en-1-ol

Reactions Involving the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent ester group. This makes it susceptible to attack by nucleophiles at the β-carbon and also influences its behavior in reduction and oxidation reactions.

The carbon-carbon double bond of α,β-unsaturated esters can be selectively reduced to the corresponding saturated ester. Catalytic hydrogenation is a common method to achieve this transformation. Reagents such as hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) can be employed. organic-chemistry.org Under these conditions, this compound would be converted to ethyl 4-methylnonanoate. The Lindlar catalyst can also be effective for the regioselective reduction of the double bond in α,β-unsaturated carbonyl compounds. tandfonline.com

Alternatively, hydride-reducing agents can be used. While strong reducing agents like LiAlH₄ tend to reduce both the ester and the double bond, other reagents have been developed for the selective 1,4-reduction of the double bond. For example, sodium borohydride in the presence of transition metal salts like bismuth chloride (NaBH₄-BiCl₃) has been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters. tandfonline.comtandfonline.com A system of sodium borohydride with cuprous chloride (NaBH₄-Cu₂Cl₂) can also achieve this conjugate reduction. lookchem.com Metal-free catalytic reduction using reagents like 1,3,2-diazaphospholene with ammonia-borane has also been reported for the transfer hydrogenation of α,β-unsaturated esters. acs.org

The double bond in this compound can undergo various oxidation reactions. Epoxidation , the formation of an epoxide (oxirane) ring, can be achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comvisualizeorgchem.com Although the double bond is electron-deficient, which can slow down the reaction with electrophilic epoxidizing agents, the reaction can still proceed. ic.ac.uk The product of such a reaction would be ethyl 2-(1-methylhexyl)-3-methyloxirane-2-carboxylate.

Ozonolysis is another important oxidation reaction that cleaves the carbon-carbon double bond. google.comunion.edu Treatment of this compound with ozone (O₃) followed by a workup with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water would yield two carbonyl compounds. Specifically, the cleavage would result in the formation of a glyoxylate (B1226380) ester and a ketone. The ozonolysis of α,β-unsaturated carbonyls can sometimes lead to complex product mixtures due to the nature of the intermediates formed. rsc.orgresearchgate.net

Due to the electron-withdrawing nature of the ester group, the β-carbon of the double bond in this compound is electrophilic. This allows the compound to act as a Michael acceptor , undergoing conjugate addition with a wide variety of nucleophiles, known as Michael donors. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. chemistrysteps.com

A common class of Michael donors are enolates , which can be generated from compounds with acidic α-hydrogens, such as malonic esters or β-keto esters. libretexts.org The addition of such an enolate to this compound would result in a new carbon-carbon bond at the β-position of the original molecule.

Organocuprates , also known as Gilman reagents (R₂CuLi), are particularly effective for 1,4-addition to α,β-unsaturated carbonyl compounds. youtube.comrsc.org For example, the reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would introduce a methyl group at the β-carbon, yielding ethyl 3,4-dimethylnonanoate after protonation of the intermediate enolate.

Reaction TypeExample Nucleophile/ReagentProduct Type
Catalytic HydrogenationH₂, Pd/CSaturated Ester
Epoxidationm-CPBAEpoxide
Michael AdditionLithium dimethylcuprateβ-Alkylated Ester

Stereochemical Aspects of Reactions of this compound

The presence of a trisubstituted double bond and a stereocenter at the 4-position (if the molecule is chiral) in this compound introduces several stereochemical considerations in its reactions.

The hydrogenation of the double bond can lead to the formation of new stereocenters. The use of chiral catalysts in asymmetric hydrogenation can favor the formation of one enantiomer over the other. nih.govrsc.orgacs.orgnih.gov The stereochemical outcome is dependent on the catalyst and reaction conditions used.

In Michael addition reactions , the attack of the nucleophile on the β-carbon can also create a new stereocenter. If the nucleophile or the substrate is chiral, diastereomeric products may be formed. beilstein-journals.org Diastereoselective Michael additions can be achieved by using chiral auxiliaries or chiral catalysts.

Epoxidation of the double bond will generate two new stereocenters. The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the epoxide. The peroxy acid can approach the double bond from either face, potentially leading to a mixture of diastereomers. However, the existing stereocenter at the 4-position can direct the epoxidation to one face of the double bond, leading to a diastereoselective reaction.

Role of this compound as a Reagent in Organic Reactions

While this compound is typically considered a substrate or a building block, its reactivity allows it to be a key component in various synthetic strategies. Its primary role as a reagent is as a Michael acceptor , as detailed in section 3.2.3. In this capacity, it serves to introduce a substituted propanoate unit into a target molecule.

Furthermore, it can be employed in tandem reactions . For example, a Michael addition to this compound generates an enolate intermediate, which can then be trapped by an electrophile in a subsequent step. This allows for the formation of multiple new bonds and stereocenters in a single operation.

The α,β-unsaturated ester functionality can also participate in cycloaddition reactions . For instance, it can act as a dienophile in Diels-Alder reactions, although its reactivity is lower than that of more electron-deficient alkenes.

In more complex synthetic schemes, the various functional groups of this compound can be manipulated sequentially to build up more elaborate molecular architectures. For example, a Michael addition could be followed by the reduction of the ester to an alcohol, which could then be further functionalized. The versatility of its reactivity makes it a potentially useful starting material in the synthesis of natural products and other complex organic molecules. nih.govmdpi.com

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methods for Structure Elucidation of Ethyl 4-methylnon-3-enoate

Spectroscopic techniques are indispensable for determining the precise arrangement of atoms and functional groups within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra would be crucial for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.

Proton Assignment (Hypothetical) Chemical Shift (ppm, Hypothetical) Multiplicity (Hypothetical) Coupling Constant (J, Hz, Hypothetical)
CH₃ (ethyl group)1.25Triplet7.1
O-CH₂ (ethyl group)4.15Quartet7.1
C2-H₂3.10Singlet-
C3=C-H5.30Triplet7.2
C4-CH₃1.70Singlet-
C5-H₂2.10Quartet7.4
(CH₂)₃ (C6-C8)1.30-1.40Multiplet-
C9-H₃0.90Triplet7.0

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule.

Carbon Assignment (Hypothetical) Chemical Shift (ppm, Hypothetical)
C=O172.0
C3118.0
C4140.0
O-CH₂60.5
C245.0
C535.0
C6, C7, C822.0-32.0
C4-CH₃16.0
O-CH₂-CH₃14.2
C914.0

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing characteristic losses of functional groups. For instance, the loss of an ethoxy group (-OCH₂CH₃) or cleavage at the allylic position would be expected fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands would include:

A strong absorption around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.

A medium absorption around 1650 cm⁻¹ for the C=C stretching of the alkene.

C-H stretching vibrations for both sp² and sp³ hybridized carbons.

A strong C-O stretching band around 1160 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of an isolated carbon-carbon double bond and a carbonyl group, this compound is expected to exhibit weak absorption in the ultraviolet region. The λmax would likely be associated with the n→π* transition of the carbonyl group and the π→π* transition of the double bond.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample by comparing the peak area of the target compound to the total area of all peaks. When coupled with a Mass Spectrometer (GC-MS), it allows for both the separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for purity assessment, particularly if the compound has limited thermal stability. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for its separation. A UV detector would be suitable for detection.

Chiral Chromatography for Stereoisomer Analysis

The carbon atom at position 4 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Additionally, the double bond at position 3 can exist as either the E or Z isomer. Therefore, a full analysis requires the separation of these stereoisomers. Chiral chromatography, using a chiral stationary phase (CSP), is the primary method for separating enantiomers. The choice of the specific chiral column and mobile phase would be critical to achieving baseline separation of the (R)- and (S)-enantiomers of both the (E)- and (Z)-diastereomers.

Advanced Structural Analysis Techniques for Derivatives

The reactivity of the double bond and the ester functional group in this compound allows for the formation of various derivatives. Advanced analytical techniques are crucial for elucidating the complex structures of these modified molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable tools for researchers in this field.

Derivatization of this compound can occur at the carbon-carbon double bond. For instance, cycloaddition reactions, such as the Diels-Alder reaction, can be employed to form complex cyclic adducts. The stereochemistry and regiochemistry of these adducts are of significant interest and can be determined using a combination of one-dimensional and two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments allow for the unambiguous assignment of protons and carbons and the determination of through-bond and through-space correlations, which are essential for defining the three-dimensional structure of the molecule.

Another common derivatization is the epoxidation of the double bond to form an oxirane ring. The structure of these epoxides can be confirmed using a suite of analytical methods. Mass spectrometry is particularly useful for determining the molecular weight and fragmentation pattern of the epoxidized ester. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the addition of an oxygen atom. NMR spectroscopy, particularly 13C NMR, is used to identify the chemical shifts of the carbons in the oxirane ring, which typically appear in a characteristic upfield region.

Furthermore, reactions at the ester functionality can lead to a variety of derivatives. For example, hydrolysis of the ester yields the corresponding carboxylic acid, 4-methylnon-3-enoic acid. Amidation with various amines can produce a range of amides. The structural confirmation of these derivatives relies heavily on spectroscopic methods. In the case of the carboxylic acid, the appearance of a broad hydroxyl peak in the infrared (IR) spectrum and a downfield-shifted proton in the 1H NMR spectrum are characteristic. For amides, the carbonyl stretch in the IR spectrum shifts to a lower wavenumber compared to the ester, and the NMR spectra will show signals corresponding to the protons of the newly introduced amine group.

The following table summarizes the expected spectroscopic data for a hypothetical Diels-Alder adduct of this compound with a generic dienophile, illustrating the type of data generated in such analyses.

Table 1: Hypothetical Spectroscopic Data for a Diels-Alder Adduct of this compound

Technique Expected Observations
1H NMR Complex multiplets in the aliphatic region corresponding to the newly formed cyclohexene (B86901) ring protons. Signals for the ethyl ester and methyl group would remain, though their chemical shifts may be slightly altered.
13C NMR Appearance of new signals in the aliphatic region for the sp3 carbons of the cyclohexene ring. The signals for the ester carbonyl and the original double bond carbons would be absent, replaced by signals for the new double bond within the adduct.
Mass Spec (EI) A molecular ion peak corresponding to the combined mass of this compound and the dienophile. Fragmentation patterns would be complex and would depend on the specific dienophile used.
IR Spectroscopy Disappearance of the C=C stretching vibration of the starting material. The characteristic C=O stretching vibration of the ester would remain. New C-H stretching and bending vibrations corresponding to the cyclic structure would appear.

Advanced computational methods are also increasingly used in conjunction with experimental data to predict and confirm the structures of these derivatives. Density Functional Theory (DFT) calculations, for example, can be used to predict NMR chemical shifts and to determine the most stable conformations of the molecules, providing a powerful tool for structural elucidation.

Computational and Theoretical Chemistry Studies of Ethyl 4 Methylnon 3 Enoate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. For Ethyl 4-methylnon-3-enoate, methods like Density Functional Theory (DFT) are employed to compute a range of electronic descriptors. These calculations typically involve selecting a suitable basis set to approximate the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ester group are expected to be regions of negative potential (electron-rich), while the carbonyl carbon and the protons on the ethyl group would exhibit a positive potential (electron-poor).

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic esters, as specific experimental or computational data for this compound is not readily available in public literature.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D
Mulliken Charge on C=O Carbon+0.45 e
Mulliken Charge on C=O Oxygen-0.52 e

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For a flexible molecule like this compound, with its rotatable single bonds, a multitude of conformations are possible. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

The analysis of the simulation trajectory can reveal preferred dihedral angles and the distribution of different conformers at a given temperature. This information is often visualized using a Ramachandran-like plot for key dihedral angles.

Table 2: Key Dihedral Angles and Their Predominant Conformations in this compound from a Simulated Trajectory (Note: This data is hypothetical and serves to illustrate the type of information obtained from MD simulations.)

Dihedral AngleDescriptionPredominant Angle (degrees)
O=C-O-CEster linkage180 (trans)
C-C=C-CAlkene backbone175 (E-isomer)
C-C-C-C (alkyl chain)Butyl group rotation60, 180, -60 (gauche, anti)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its hydrolysis, oxidation, or addition reactions across the double bond.

By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

For instance, the acid-catalyzed hydrolysis of this compound could be modeled to determine the step-by-step mechanism, including the initial protonation of the carbonyl oxygen, the nucleophilic attack of water, and the final elimination of ethanol.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes.)

Reaction StepDescriptionActivation Energy (kcal/mol)
Step 1Protonation of carbonyl oxygen5.2
Step 2Nucleophilic attack by water15.8
Step 3Proton transfer8.1
Step 4Elimination of ethanol12.5

Structure-Reactivity Relationships in this compound and Analogues

By computationally studying a series of related compounds, or analogues, it is possible to establish structure-reactivity relationships. For this compound, analogues could include esters with different alkyl groups or variations in the position and substitution of the double bond.

By systematically changing the structure and calculating properties like the HOMO-LUMO gap, charge distribution, and activation energies for a model reaction, trends can be identified. For example, the effect of adding electron-donating or electron-withdrawing groups near the double bond on its reactivity towards electrophilic addition could be quantified.

These studies provide predictive models that can guide the design of new molecules with desired properties.

Table 4: Comparison of Calculated Properties for this compound and a Hypothetical Analogue (Note: This data is illustrative to show a comparative study.)

PropertyThis compoundAnalogue (Ethyl 4-methylnona-2,4-dienoate)
HOMO Energy-6.5 eV-6.2 eV
LUMO Energy1.2 eV0.9 eV
HOMO-LUMO Gap7.7 eV7.1 eV
Activation Energy (Hydrolysis)15.8 kcal/mol14.9 kcal/mol

This comparative data would suggest that the introduction of a second double bond in the analogue raises the HOMO energy and lowers the LUMO energy, resulting in a smaller HOMO-LUMO gap and indicating a higher reactivity, which is also reflected in the lower calculated activation energy for hydrolysis.

Applications in Advanced Organic Synthesis

Ethyl 4-methylnon-3-enoate as a Building Block in Complex Molecule Synthesis

The reactivity of the double bond and the ester functionality in this compound allows for a variety of chemical transformations, rendering it a key component in the synthesis of natural products and other complex organic molecules. One notable example is its application in the synthesis of macrocyclic lactones, such as pyrenophorol (B1679937).

In a stereoselective approach to pyrenophorol, a 16-membered macrolide with antifungal and cytostatic properties, a structural analogue of this compound is employed as a crucial starting material. The synthesis strategy hinges on the creation of the complex carbon skeleton through the strategic functionalization of the β,γ-unsaturated ester. The key transformations often involve the stereoselective introduction of functional groups at the α- and γ-positions of the non-3-enoate system.

Key Synthetic Intermediates Derived from β,γ-Unsaturated Esters:

Intermediate TypeSynthetic Utility
γ-LactonesPrecursors to various natural products
Dihydroxylated estersBuilding blocks for polyketide synthesis
Epoxidized estersIntermediates for ring-opening reactions

The synthesis of pyrenophorol showcases the utility of β,γ-unsaturated esters in constructing complex stereochemical arrays. The controlled manipulation of the double bond and the ester group allows for the sequential introduction of chiral centers, ultimately leading to the desired intricate structure of the natural product. acs.org

Strategies for Incorporating the Non-3-enoate Moiety into Target Molecules

Several synthetic strategies can be employed to incorporate the non-3-enoate moiety, characteristic of compounds like this compound, into larger and more complex molecules. These methods leverage the inherent reactivity of the β,γ-unsaturated ester system.

One common approach involves the alkylation of the corresponding enolate . Treatment of the β,γ-unsaturated ester with a strong base, such as lithium diisopropylamide (LDA), generates a dienolate that can react with various electrophiles at the α-position. This allows for the introduction of new carbon-carbon bonds and the elaboration of the molecular framework.

Another powerful strategy is through cycloaddition reactions . The double bond of the non-3-enoate can participate in various cycloadditions, such as Diels-Alder or [2+2] cycloadditions, to construct cyclic systems. nih.gov These reactions can be highly stereoselective, providing a means to control the relative stereochemistry of the newly formed ring system.

Furthermore, conjugate addition reactions to the corresponding α,β-unsaturated isomer, which can often be formed in situ, provide another avenue for functionalization. While this compound is a β,γ-unsaturated ester, it can be isomerized to its α,β-unsaturated counterpart under certain conditions. This conjugated system is an excellent Michael acceptor, allowing for the addition of a wide range of nucleophiles at the β-position.

Overview of Incorporation Strategies:

StrategyDescription
Enolate AlkylationFormation of a dienolate followed by reaction with an electrophile at the α-position.
Cycloaddition ReactionsParticipation of the double bond in cycloadditions to form cyclic structures.
Conjugate AdditionIsomerization to the α,β-unsaturated ester followed by Michael addition of nucleophiles.

Asymmetric Synthesis Applications Utilizing this compound Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and precursors with the structural motifs of this compound are valuable in this regard. Asymmetric synthesis strategies often focus on the stereoselective functionalization of the double bond or the α-position of the ester.

A prominent example is the use of β,γ-unsaturated ester precursors in the synthesis of the (+)-Prelog-Djerassi lactone , a key intermediate in the synthesis of many macrolide antibiotics. researchgate.netrsc.orgchempedia.infofao.org In these syntheses, a key step often involves the asymmetric hydroformylation or hydrogenation of a related β,γ-unsaturated ester to introduce chirality. For instance, an asymmetric hydroformylation/crotylation tandem sequence can be used to set the stereochemistry at the C2 and C4 positions of the lactone precursor. researchgate.net

Another powerful method for the asymmetric functionalization of β,γ-unsaturated esters is the Sharpless Asymmetric Dihydroxylation . This reaction allows for the stereoselective introduction of two hydroxyl groups across the double bond, leading to the formation of chiral diols. These diols are versatile intermediates that can be further elaborated into a variety of complex molecules, including chiral lactones.

Furthermore, the development of chiral catalysts has enabled the asymmetric alkylation of enolates derived from β,γ-unsaturated esters. By using a chiral auxiliary or a chiral ligand, it is possible to control the stereochemical outcome of the alkylation reaction, leading to the formation of enantioenriched products.

Examples of Asymmetric Reactions with β,γ-Unsaturated Ester Precursors:

ReactionKey FeatureApplication
Asymmetric HydroformylationIntroduction of a formyl group and a new stereocenter.Synthesis of (+)-Prelog-Djerassi lactone. researchgate.net
Sharpless Asymmetric DihydroxylationStereoselective formation of chiral diols.Synthesis of chiral lactones and polyketide fragments.
Asymmetric Enolate AlkylationStereoselective formation of C-C bonds at the α-position.Introduction of chirality adjacent to the ester.

Research on Structural Analogues and Derivatives of Ethyl 4 Methylnon 3 Enoate

Synthesis and Research of Alkyl and Alkene Chain Modified Analogues

Modifications to the alkyl and alkene chain of ethyl 4-methylnon-3-enoate lead to analogues with distinct physical, chemical, and biological properties. These changes can influence factors such as volatility, combustion characteristics, and aroma profiles.

Methyl non-3-enoate is a structural analogue where the ethyl ester is replaced by a methyl group and the 4-methyl substituent is absent. While direct combustion research on methyl non-3-enoate is not extensively detailed in the provided results, studies on similar unsaturated methyl esters, such as methyl-3-hexenoate, offer relevant insights into the combustion chemistry of this class of compounds. researchgate.net Unsaturated methyl esters are significant components of biodiesel, and the presence of a C=C double bond has a considerable impact on combustion performance by altering the fuel's physicochemical properties. researchgate.net

Research on methyl-3-hexenoate, a shorter-chain analogue, involves detailed investigations into its oxidation and combustion characteristics through experiments like speciation measurements in jet-stirred reactors and premixed flames, as well as ignition delay time measurements in shock tubes. researchgate.net Such studies help in the development of detailed chemical kinetic models to understand the decomposition pathways. researchgate.net For instance, the combustion mechanism of ammonia/biodiesel mixtures has been explored using unsaturated methyl esters like methyl-3-hexenoate to understand how these components influence autoignition characteristics. researchgate.net This foundational research on analogues is crucial for developing more efficient and cleaner-burning biofuels.

Table 1: Physical Properties of Methyl Non-3-enoate

Property Value
CAS Number 13481-87-3
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow clear liquid (est.)
Boiling Point 90.00 °C @ 18.00 mm Hg
Refractive Index 1.43200 to 1.43900 @ 20.00 °C
Specific Gravity 0.88700 to 0.89300 @ 25.00 °C

Data sourced from The Good Scents Company and PubChem. thegoodscentscompany.comnih.gov

Isopentyl 8-methylnon-6-enoate is an analogue with significant alterations to both the ester group and the alkene chain. This compound has been identified in studies of volatile aroma compounds (VACs) in fruits. In a metabolome and transcriptome analysis of different pepper fruit varieties, Isopentyl 8-methylnon-6-enoate was identified as one of the down-regulated VACs in certain varieties, indicating its role in the characteristic aroma profile of the fruit. mdpi.com The study of such compounds is essential for understanding the complex nature of flavor and aroma in food products, as the presence and concentration of specific volatile esters contribute significantly to the sensory experience. mdpi.commdpi.com Other related compounds identified in the same study include 4-methyl-pentyl 8-methylnon-6-enoate and 2-methyl butyl 8-methyl-6-enoate, which were found to be marker volatiles at different ripening stages of the pepper fruit. mdpi.com

Table 2: Related Volatile Aroma Compounds in Pepper Fruits

Compound Name Role in Study
Isopentyl 8-methylnon-6-enoate Down-regulated Volatile Aroma Compound (VAC)
4-methyl-pentyl 8-methylnon-6-enoate Marker volatile at the breaking stage
2-methyl butyl 8-methyl-6-enoate Marker aroma compound in mature fruit

Data sourced from MDPI. mdpi.com

Ester Group Modifications and Their Synthetic Utility

Modifying the ester group of unsaturated compounds like this compound is a common strategy in organic synthesis to create molecules with desired reactivity and function. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for preparing α,β-unsaturated esters, offering a route to various ester derivatives. researchgate.net This reaction is valued for its mild conditions and the formation of water-soluble phosphate (B84403) byproducts, though it typically favors the formation of the more stable E-olefins. researchgate.net Significant research has focused on modifying HWE reagents and reaction conditions to achieve Z-selectivity, which is crucial for the synthesis of specific bioactive molecules. researchgate.net

Furthermore, the α,β-unsaturated ester moiety is a versatile functional group for further chemical transformations. For example, copolylactides containing electrophilic α,β-unsaturated ester units can undergo conjugate addition with a variety of thiols. researchgate.net This type of modification allows for the introduction of new functional groups onto a polymer backbone, enabling the creation of materials with tailored properties, such as functionalized polyesters. researchgate.net

Stereoisomeric Variants and Their Distinct Research Applications

The double bond in this compound allows for the existence of stereoisomers (E and Z isomers), which can have different properties and applications. The stereoselective synthesis of a specific isomer is a key challenge in organic chemistry. nih.gov For example, the highly stereoselective olefin cross-metathesis reaction can be used to introduce a phosphonoalkenyl group with absolute (E)-selectivity. nih.gov

The distinct properties of stereoisomers are particularly evident in the field of aroma chemistry. Methyl (E)-3-nonenoate, a stereoisomer of an analogue, is described as having an intense fresh, fruity, green odor with cucumber undertones. thegoodscentscompany.com This makes it useful in fragrance formulations, particularly for violet and narcissus scents, and in flavor compositions for melon, apple, and tropical fruits. thegoodscentscompany.comthegoodscentscompany.com The specific geometry of the double bond is critical for its interaction with olfactory receptors, leading to its characteristic scent profile.

Prostaglandin (B15479496) Analogues and Related Lactam Compounds Incorporating Methylnonene Moieties

The structural motifs found in this compound, specifically the substituted alkene chain, can serve as building blocks for more complex and biologically active molecules like prostaglandin analogues and lactam-containing compounds. Prostaglandins are potent signaling molecules with a wide range of physiological effects, and their synthetic analogues are important therapeutic agents. nih.govgoogle.com The synthesis of prostaglandin analogues often involves the conjugate addition of side chains to a cyclopentenone core. nih.gov A methylnonene moiety could potentially be incorporated as part of the side chain, replacing the natural C13-C20 segment to create novel analogues with potentially modified biological activity. nih.gov

Similarly, β-lactam compounds are a cornerstone of antibiotic therapy. mdpi.com The core structure of these molecules is the four-membered azetidinone ring. mdpi.com The synthesis of novel β-lactam derivatives often involves attaching various side chains to this core to modulate antibacterial activity and spectrum. mdpi.comresearchgate.net A methylnonene group could be incorporated into the side chain of a penicillin or cephalosporin (B10832234) derivative, potentially leading to new antibiotics. The inclusion of the β-lactam moiety into larger macrocyclic scaffolds is another synthetic strategy aimed at increasing the reactivity of the lactam ring. mdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methyl Non-3-enoate
Methyl-3-hexenoate
Isopentyl 8-methylnon-6-enoate
4-methyl-pentyl 8-methylnon-6-enoate
2-methyl butyl 8-methyl-6-enoate
Methyl (E)-3-nonenoate
Prostaglandins
β-lactam
Penicillin

Emerging Research Directions and Future Perspectives on Ethyl 4 Methylnon 3 Enoate

Integration with Flow Chemistry and Automated Synthesis.

The synthesis of α,β-unsaturated esters like Ethyl 4-methylnon-3-enoate is well-suited for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization and library synthesis.

Continuous flow synthesis has been demonstrated for various β-amino α,β-unsaturated esters, showcasing the potential for greener process technology by minimizing solvent use and enabling catalyst recycling. researchgate.net The principles of these systems, which involve the reaction of a β-ketoester with an amine, could be adapted for the synthesis or derivatization of this compound. Automated fast-flow systems have revolutionized peptide synthesis, allowing for the rapid assembly of complex molecules. pentelutelabmit.comnih.govresearchgate.net Similar automated platforms could be envisioned for the multi-step synthesis of derivatives of this compound, enabling high-throughput screening for various applications.

Key advantages of flow chemistry for the synthesis of this compound and its derivatives include:

Precise control over reaction parameters: Temperature, pressure, and residence time can be accurately controlled, leading to improved selectivity and yield.

Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with handling reactive intermediates or exothermic reactions.

Facilitated scale-up: Scaling up production is often more straightforward in flow systems compared to batch reactors.

Integration of in-line analysis: Real-time monitoring of the reaction progress allows for rapid optimization.

The development of a robust flow synthesis for this compound would likely involve established olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, adapted for a continuous process. The table below illustrates a hypothetical comparison between batch and flow synthesis for a generic α,β-unsaturated ester.

ParameterBatch SynthesisFlow Synthesis
Reaction TimeHours to daysMinutes to hours
YieldVariableOften higher and more consistent
SafetyHigher risk with exothermic reactionsInherently safer due to small volumes
ScalabilityChallengingMore straightforward
Process ControlLimitedPrecise control over parameters

Catalytic Approaches for Sustainable Synthesis and Transformations.

Modern organic synthesis places a strong emphasis on sustainability, and the development of catalytic methods for the synthesis and transformation of this compound is a key research direction. This includes the use of organocatalysis, metal catalysis, and biocatalysis to achieve high efficiency and selectivity while minimizing waste.

Organocatalysis, in particular, offers a powerful toolbox for the asymmetric synthesis of chiral molecules. Chiral α,β-unsaturated esters are valuable building blocks in the synthesis of pharmaceuticals and other bioactive compounds. rsc.orgmdpi.com Organocatalytic methods, such as asymmetric Michael additions to α,β-unsaturated compounds or enantioselective cyclization reactions, could be applied to this compound to generate stereochemically defined products. nih.govbeilstein-journals.org

Catalytic hydrogenation of the double bond in this compound would provide access to the corresponding saturated ester, Ethyl 4-methylnonanoate. The choice of catalyst and reaction conditions can influence the stereochemical outcome of this reduction, potentially leading to the selective formation of specific diastereomers. researchgate.net Furthermore, various other catalytic transformations, such as epoxidation, dihydroxylation, and cross-metathesis, could be employed to further functionalize the molecule. organic-chemistry.org

The table below summarizes potential catalytic transformations for this compound and their significance.

TransformationCatalyst TypePotential ProductSignificance
Asymmetric Michael AdditionChiral OrganocatalystChiral γ-substituted esterAccess to enantiomerically pure building blocks
Catalytic HydrogenationHeterogeneous or Homogeneous Metal CatalystEthyl 4-methylnonanoateSaturated ester with potential fragrance applications
EpoxidationPeroxy acids, Metal complexesEthyl 3,4-epoxy-4-methylnonanoateVersatile intermediate for further synthesis
Cross-MetathesisRuthenium or Molybdenum catalystsNovel unsaturated estersModification of the carbon chain

Advanced Materials Science Applications.

The presence of a polymerizable double bond in this compound opens up possibilities for its use in advanced materials science. As a monomer, it could be incorporated into polymers to tailor their properties for specific applications. The long alkyl chain could impart hydrophobicity and flexibility to the resulting polymer, while the ester group could offer a site for post-polymerization modification.

One potential application lies in the development of novel fragrance delivery systems. By polymerizing or co-polymerizing this compound, it could be entrapped within a polymer matrix. The slow release of the fragrance molecule could then be triggered by environmental factors such as pH, temperature, or enzymatic activity. This approach could lead to long-lasting and controlled fragrance release in consumer products.

Furthermore, the α,β-unsaturated ester moiety can participate in various polymerization techniques, including free-radical polymerization, anionic polymerization, and controlled radical polymerization methods like ATRP or RAFT. The ability to control the polymerization process would allow for the synthesis of well-defined polymers with specific architectures, such as block copolymers or star polymers, incorporating the unique properties of this compound.

Interdisciplinary Research Involving this compound as a Synthetic Tool.

This compound holds potential as a versatile building block and synthetic tool in various interdisciplinary research areas. Its chemical structure allows for a range of transformations, making it a valuable precursor for the synthesis of more complex molecules with interesting biological or material properties.

In medicinal chemistry, the α,β-unsaturated ester functionality is a common Michael acceptor and can react with biological nucleophiles. This property could be exploited in the design of covalent inhibitors for specific enzymes. By incorporating the this compound scaffold into a larger molecule, researchers could develop probes to study biological processes or new therapeutic agents.

The compound could also serve as a starting material in the synthesis of natural products or their analogues. Many biologically active molecules contain long alkyl chains and ester functionalities, and this compound could provide a key fragment for their construction. Its use in combinatorial chemistry could lead to the rapid generation of libraries of related compounds for high-throughput screening against biological targets. The development of a monoclinic polymorphic form of a structurally related compound, Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, has been shown to be a powerful analgesic and anti-inflammatory agent, highlighting the potential for discovering bioactive molecules through the exploration of derivatives. mdpi.com

The future of research on this compound will likely involve a multidisciplinary approach, combining expertise from organic synthesis, catalysis, polymer chemistry, and chemical biology to unlock its full potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-methylnon-3-enoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via acid-catalyzed esterification of 4-methylnon-3-enoic acid with ethanol. Key parameters include:

  • Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid.
  • Temperature control : Reflux at 80–100°C to ensure equilibrium shifts toward ester formation.
  • Purity monitoring : Use thin-layer chromatography (TLC) to track reaction progress.
  • Purification : Distillation under reduced pressure to isolate the ester, followed by GC-MS analysis to confirm purity (>98%) and structural integrity .
    • Data Table :
CatalystTemp (°C)Reaction Time (h)Yield (%)Purity (GC-MS)
H₂SO₄9067298.5
p-TSA8586897.8

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) for functional group identification (e.g., ester carbonyl at ~170 ppm in ¹³C NMR, vinyl proton splitting patterns).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with authentic standards.
  • Infrared Spectroscopy (IR) : Confirm ester C=O stretch (~1740 cm⁻¹) and alkene C-H stretches (~3100 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen-bonding patterns in this compound crystals, and how can graph set analysis address these?

  • Methodological Answer :

  • Crystallography : Use single-crystal X-ray diffraction (employing SHELX for structure refinement) to resolve intermolecular interactions.
  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds into motifs (e.g., R₂²(8) rings for dimeric interactions). Challenges include distinguishing weak H-bonds (C-H···O) from van der Waals contacts.
  • Software : ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.